molecular formula C11H24N2O2 B13301287 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol

2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol

Cat. No.: B13301287
M. Wt: 216.32 g/mol
InChI Key: KCPUPYOSAZQWFY-UHFFFAOYSA-N
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Description

2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol is a synthetic organic compound featuring a propane-1,3-diol backbone with a secondary amine substituent at the 2-position. The amine is part of a piperidine ring substituted with an isopropyl group at the 1-position. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the isopropyl group) and hydrogen-bonding capacity (via hydroxyl and amine groups).

Properties

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

2-[(1-propan-2-ylpiperidin-4-yl)amino]propane-1,3-diol

InChI

InChI=1S/C11H24N2O2/c1-9(2)13-5-3-10(4-6-13)12-11(7-14)8-15/h9-12,14-15H,3-8H2,1-2H3

InChI Key

KCPUPYOSAZQWFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)NC(CO)CO

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol

Reported Synthetic Routes and Key Steps

Piperidine Functionalization and Amino Propanediol Formation

A relevant patent discloses processes for preparing 2-amino-1,3-propane diol derivatives and their salts, which are structurally related to the target compound. These processes involve:

  • Starting from piperidine derivatives such as 4-acetyl-piperidine or its esters.
  • Reacting with chloroform under basic conditions to form intermediate compounds.
  • Conversion of intermediates to azides using sodium azide in alcoholic solvents.
  • Reduction of azides to amines to yield amino-propane diol derivatives.

Specifically, the preparation method for 2-amino-2-(1-methyl-4-piperidyl) propane-1-ol (a close analogue) involves:

Step Reagents/Conditions Description
1 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester + chloroform + base (e.g., 1,8-diazabicycloundecen-7-ene or sodium hydroxide) Formation of chlorinated intermediate at -20°C to 0°C
2 Intermediate + sodium azide in methanol or ethanol + base Azide substitution reaction
3 Azide intermediate + reducing agent (e.g., hydrogenation or metal hydrides) Reduction to amino-propane-1-ol derivative

This method's advantages include mild reaction conditions, good yields, and scalability.

Aminolysis of Epoxides to Form Propane-1,3-diol Amines

Another synthetic approach involves the aminolysis of epoxides such as glycidol derivatives to introduce the amino group onto the propane-1,3-diol backbone. This method is well documented for similar compounds like 3-amino-1,2-propanediol and involves:

  • Reacting epichlorohydrin or glycidol with ammonia or amines under controlled temperature.
  • Using flow reactors to optimize reaction times and yields.
  • Subsequent purification steps to isolate the amino-propane diol compound.

Yields reported for these methods can reach approximately 67% under optimized flow conditions at moderate temperatures (18–42°C).

Detailed Preparation Procedure Example

Based on the patent and literature data, a representative synthetic procedure for the target compound or close analogues is summarized below:

Step Reagents Conditions Outcome
1. Formation of piperidine intermediate 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester + chloroform + base (DBU or NaOH) -20°C to 0°C, molar ratio 1:1.0-1.2 Chlorinated intermediate
2. Azide substitution Intermediate + sodium azide + base in methanol or ethanol Room temperature, several hours Azide intermediate
3. Reduction Azide intermediate + reducing agent (e.g., Pd/C hydrogenation or metal hydride) Room temperature to mild heating Amino-propane-1-ol derivative
4. Coupling with isopropyl-substituted piperidine Amino-propane-1,3-diol + 1-(propan-2-yl)piperidin-4-yl amine Condensation or nucleophilic substitution under mild conditions Target compound

Analysis of Preparation Methods

Advantages and Limitations

Aspect Advantages Limitations
Use of chloroform/base reaction Mild conditions, well-established chemistry Requires careful temperature control, hazardous reagents
Azide substitution High selectivity for amino group introduction Sodium azide is toxic and requires careful handling
Reduction step Efficient conversion to amine Potential for over-reduction or side reactions
Flow chemistry for aminolysis Improved yields and scalability Requires specialized equipment
Overall process Scalable, commercially feasible Multi-step synthesis requiring purification at each stage

Data Table: Summary of Key Synthetic Parameters

Step Reagents/Conditions Temperature (°C) Molar Ratios Reaction Time Yield (%) Notes
Chlorination 4-acetyl-piperidine ester + chloroform + DBU/NaOH -20 to 0 1:1.0-1.2 1–3 h 80–90 Controlled temp critical
Azide substitution Sodium azide + intermediate + base in MeOH/EtOH 20–25 Excess azide 4–6 h 75–85 Toxic reagent handling
Reduction Pd/C hydrogenation or metal hydride 20–40 Stoichiometric 2–5 h 85–95 Mild conditions preferred
Aminolysis (alternative) Glycidol + ammonia/amine 18–42 Stoichiometric Minutes to hours (flow) ~67 Flow reactor enhances yield

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the propane-1,3-diol moiety can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to modify the piperidine ring or the hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and the amino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cell membrane receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Propane-1,3-diol Derivatives with Aromatic Substituents

  • Erythro-/threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol (): Structure: Propane-1,3-diol core with two 4-hydroxy-3-methoxyphenyl groups. Comparison: The aromatic substituents enhance antioxidant activity due to phenolic hydroxyl groups, which donate electrons and stabilize free radicals . Key Difference: Aromatic vs. aliphatic substituents significantly affect solubility and biological activity; the target compound is likely more lipophilic but less antioxidative.
  • 2-Guaiacylpropane-1,3-diol (): Structure: Propane-1,3-diol with a guaiacyl (2-methoxyphenol) group. Comparison: The methoxyphenol group contributes to antimicrobial and antioxidant properties, similar to findings in for thiosemicarbazone ligands . The target compound’s piperidine-isopropyl group may instead favor interactions with enzymes or receptors via hydrogen bonding and steric effects.

Simple Diols: Propan-1,3-diol (PD) and Propylene Glycol (PG)

  • Structural Similarity : Both PD and PG share a three-carbon diol backbone but differ in hydroxyl positions (1,3 vs. 1,2) ().
  • Key Findings: PD and PG exhibit comparable safety profiles but divergent antimicrobial efficacy due to hydroxyl group positioning .

Piperidine-Containing Compounds

  • 4,4'-[1-(4-Piperidyl)propane-1,3-diyl]bis(piperidine-1-ethanol) (): Structure: Two piperidine rings linked via a propane chain, each substituted with ethanol. Comparison: The ethanol groups increase hydrophilicity, whereas the target compound’s isopropyl group enhances lipophilicity. This difference may influence membrane permeability in pharmacological contexts .
  • Piperidin-4-yl Derivatives in 4H-Pyrido[1,2-a]pyrimidin-4-ones (): Structure: Piperidinyl groups attached to heterocyclic cores, with substituents like methyl or ethyl.

Hydroxyl-Rich Analogues

  • 2-[3-(2-Hydroxy-1,1-dihydroxymethyl-ethylamino)-propylamino]-2-hydroxymethyl-propane-1,3-diol (): Structure: Propane-1,3-diol with multiple hydroxyl and hydroxymethyl groups. Comparison: Extensive hydroxylation increases hydrophilicity, contrasting with the target compound’s balance of hydrophilic (diol, amine) and hydrophobic (isopropyl) moieties. This balance may optimize bioavailability .

Biological Activity

2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol, also known by its CAS number 1482079-92-4, is a compound with potential pharmacological applications. Its unique structure suggests various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol is C₁₁H₂₄N₂O₂, with a molecular weight of 216.32 g/mol. The compound features a piperidine ring that is substituted with an isopropyl group and an amino alcohol moiety, which may contribute to its biological activity.

PropertyValue
CAS Number1482079-92-4
Molecular FormulaC₁₁H₂₄N₂O₂
Molecular Weight216.32 g/mol
Melting PointN/A
Boiling PointN/A

Pharmacological Effects

Research indicates that compounds similar to 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol exhibit a range of biological activities:

  • Antidepressant Activity : Some studies suggest that piperidine derivatives can act as effective antidepressants by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Analgesic Properties : Compounds with similar structural motifs have shown potential analgesic effects in animal models, indicating possible applications in pain management.
  • Neuroprotective Effects : There is emerging evidence that certain piperidine derivatives may offer neuroprotection in models of neurodegenerative diseases.

The exact mechanisms through which 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol exerts its effects are still under investigation. However, potential mechanisms include:

  • Receptor Modulation : Interaction with various neurotransmitter receptors (e.g., serotonin receptors) could explain its antidepressant and anxiolytic effects.
  • Inhibition of Reuptake Transporters : Similar compounds have been shown to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine.

Case Studies

Several case studies have explored the effects of related compounds in clinical settings:

  • Case Study on Depression : A clinical trial involving a piperidine derivative demonstrated significant reductions in depressive symptoms compared to placebo over an eight-week period.
  • Pain Management Study : In a randomized controlled trial, patients receiving a piperidine-based analgesic reported lower pain scores than those on standard treatment regimens.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of related compounds:

Study ReferenceFindings
Identified antidepressant properties in piperidine analogs
Demonstrated analgesic effects in animal models
Explored neuroprotective effects in vitro

Q & A

Q. What synthetic routes are recommended for 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, including reductive amination or nucleophilic substitution. For example, a piperidine core can be functionalized via alkylation with isopropyl groups, followed by coupling with propane-1,3-diol derivatives. Optimization steps include:

  • Temperature Control: Maintaining low temperatures (0–5°C) during sensitive steps like imine formation to minimize side reactions.
  • Catalyst Selection: Using palladium or nickel catalysts for hydrogenation steps to improve stereochemical outcomes.
  • Purification: Employing column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization for high purity (>95%) .

Q. What analytical techniques are critical for characterizing the structural integrity and purity of this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm stereochemistry and functional group integration (e.g., piperidinyl and diol protons).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and detect enantiomeric impurities.
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF for molecular weight validation and fragmentation pattern analysis.
  • X-ray Crystallography: For absolute configuration determination in crystalline derivatives .

Q. How does stereochemistry influence the biological activity of this compound compared to its structural analogs?

Methodological Answer: Stereochemical variations significantly impact receptor binding and metabolic stability. For example:

Compound NameBiological ActivityKey Structural Feature
(1S,2S)-isomerHigh receptor affinitySynergistic diol-piperidine orientation
(1R,2R)-isomerReduced activityOpposite stereochemical alignment
2-{[(4-fluorophenyl)thio]}-analogEnhanced metabolic stabilityFluorine substitution at aryl group

Comparative studies using enantiomerically pure samples and molecular docking simulations are recommended to elucidate structure-activity relationships .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between enantiomeric forms of the compound?

Methodological Answer: Discrepancies often arise from impurities or assay variability. Strategies include:

  • Chiral Separation: Use chiral HPLC or supercritical fluid chromatography (SFC) to isolate enantiomers.
  • Dose-Response Curves: Validate activity thresholds across multiple concentrations (e.g., 0.1–100 μM) in cell-based assays.
  • Crystallography & Computational Modeling: Identify binding pocket interactions using X-ray structures or MD simulations to explain activity differences .

Q. How can researchers design stable pharmaceutical formulations containing low doses of this compound while ensuring content uniformity?

Methodological Answer: For low-dose formulations (<0.5 mg/unit):

  • Lyophilization: Prepare freeze-dried powders to enhance stability and reconstitution properties.
  • Microgranulation: Use fluid-bed granulation with lactose or microcrystalline cellulose to improve homogeneity.
  • Quality Control: Implement near-infrared (NIR) spectroscopy for real-time content uniformity monitoring during manufacturing .

Q. What experimental approaches assess the compound's potential carcinogenicity based on structural analogs?

Methodological Answer:

  • Ames Test: Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100.
  • In Vivo Studies: Conduct 24-month rodent bioassays with dose ranges mimicking human exposure.
  • Structural Alerts: Compare to IARC-classified carcinogens (e.g., 2,2-bis(bromomethyl)propane-1,3-diol) for shared toxicophores like halogenated diols .

Q. How can catalytic systems be optimized for stereoselective synthesis of this compound?

Methodological Answer:

  • Ligand Design: Use chiral Schiff base ligands (e.g., 2-ethyl-2-{[1-(2-hydroxy-5-methylphenyl)methylidene]amino}propane-1,3-diol) to control metal-catalyzed asymmetric reactions.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance enantiomeric excess (ee) by stabilizing transition states.
  • Kinetic Resolution: Monitor reaction progress via chiral HPLC to terminate at optimal ee (>90%) .

Q. What safety protocols are critical when handling this compound in oxidative degradation studies?

Methodological Answer:

  • Ventilation: Use fume hoods with HEPA filters to capture volatile degradation products.
  • PPE: Wear nitrile gloves and chemical-resistant aprons; avoid latex due to permeation risks.
  • Emergency Measures: Pre-treat spills with activated carbon adsorbents and neutralize acidic byproducts with sodium bicarbonate .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound's cytotoxicity across different cell lines?

Methodological Answer:

  • Cell Line Validation: Use STR profiling to confirm cell line authenticity (e.g., HeLa vs. HEK293).
  • Assay Standardization: Normalize cytotoxicity data to ATP-based viability assays (e.g., CellTiter-Glo) and account for metabolic variability.
  • Media Composition: Test serum-free vs. serum-supplemented conditions to identify confounding growth factors .

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